4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride, also known as SEP-363856, is a novel compound that has gained attention for its potential therapeutic applications, particularly in the treatment of schizophrenia. This compound is classified as a trace amine-associated receptor 1 agonist and a serotonin 5-HT1A receptor agonist, distinguishing it from traditional antipsychotic medications that primarily target dopamine receptors.
The compound was developed by Sunovion Pharmaceuticals in collaboration with PsychoGenics and is currently undergoing clinical trials. The chemical structure is characterized by a thieno[2,3-c]pyran framework, which contributes to its unique pharmacological properties.
4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride falls under the category of psychoactive drugs, specifically designed for the management of psychiatric disorders. Its classification as a novel antipsychotic agent highlights its potential to address treatment-resistant cases of schizophrenia.
The synthesis of 4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride involves several key steps utilizing established synthetic routes. One notable method includes the Gewald reaction, which employs pyranone as a substrate along with malonitrile and sulfur powder. Triethylamine serves as a base catalyst in this reaction.
The molecular formula for 4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is C9H13NOS·ClH. Its molecular weight is approximately 219.735 g/mol.
The compound participates in various chemical reactions typical of amines and heterocycles. For instance:
The Gewald reaction is particularly significant as it allows for the formation of thieno derivatives through a straightforward one-pot synthesis process that minimizes the need for extensive purification steps.
4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride operates through unique mechanisms distinct from traditional antipsychotics:
Clinical studies have indicated that SEP-363856 shows promise in alleviating both positive and negative symptoms of schizophrenia without the common side effects associated with dopamine antagonists.
4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is primarily researched for its potential applications in:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2